molecular formula C22H23N3O2S B11250411 N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(1-phenylethyl)ethanediamide

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B11250411
M. Wt: 393.5 g/mol
InChI Key: JDJSBOYTGYWCKV-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(1-phenylethyl)ethanediamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(1-phenylethyl)oxamide

InChI

InChI=1S/C22H23N3O2S/c1-15(17-9-5-3-6-10-17)24-21(27)20(26)23-14-13-19-16(2)25-22(28-19)18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

JDJSBOYTGYWCKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(1-phenylethyl)ethanediamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The 4-methyl-2-phenylthiazole can be further functionalized by introducing the ethyl and phenylethyl groups through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the ethanediamide linkage through amidation reactions using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the ethanediamide linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(1-phenylethyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

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